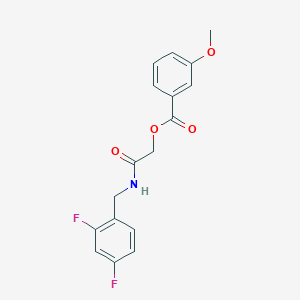

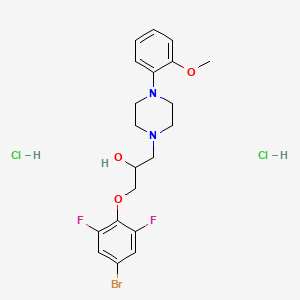

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzoate esters and has been found to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

- High Singlet Oxygen Quantum Yield Compounds for Cancer Treatment : A study on zinc phthalocyanine derivatives highlighted their potential in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties suggest their application in Type II photodynamic therapy mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies for Heterocyclic Compounds

- Waste-Free Synthesis of Heterocyclic Compounds : Research on the oxidative coupling of amino- and hydroxybenzoic acids with alkynes in the presence of rhodium/copper catalysts under air led to the formation of isocoumarin derivatives, some displaying solid-state fluorescence. This method represents a waste-free approach to synthesizing condensed heterocyclic compounds (Shimizu, Hirano, Satoh, & Miura, 2009).

Unnatural Amino Acids for Peptide Synthesis

- Unnatural Amino Acid Mimicking Tripeptide β-Strand : A study introduced an unnatural amino acid designed to mimic the hydrogen-bonding functionality of a tripeptide β-strand. This compound shows potential for forming β-sheetlike hydrogen-bonded dimers, indicating applications in peptide synthesis and design (Nowick et al., 2000).

Molecular Design for Bioactivity

- Schiff Bases for Antioxidant and α-Glucosidase Inhibitory Activities : Schiff bases containing triazole and pyrazole rings were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. The study showcases the molecular design and bioactivity evaluation of compounds with potential therapeutic applications (Pillai et al., 2019).

Corrosion Inhibition and Surface Activity

- Corrosion Inhibition Efficiency of Schiff Base Derivatives : Research on cationic Schiff base surfactants demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic media. This highlights the application of such compounds in material science, particularly in protecting metals against corrosion (Negm, Elkholy, Zahran, & Tawfik, 2010).

Propriétés

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c1-23-14-4-2-3-11(7-14)17(22)24-10-16(21)20-9-12-5-6-13(18)8-15(12)19/h2-8H,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHIPCSWNIWPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)

![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)

![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425644.png)

![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

![5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2425648.png)

![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425651.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2425656.png)